molecular formula C24H28O2 B1239519 2-[(2E)-3,7-Dimethyl-2,6-octadienyl]-5-[(1E)-2-phenylethenyl]-1,3-benzenediol CAS No. 72165-33-4

2-[(2E)-3,7-Dimethyl-2,6-octadienyl]-5-[(1E)-2-phenylethenyl]-1,3-benzenediol

Cat. No.: B1239519
CAS No.: 72165-33-4
M. Wt: 348.5 g/mol
InChI Key: YPGQBVBJFQCVKA-ORSZPIRQSA-N
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Description

2-[(2E)-3,7-Dimethyl-2,6-octadienyl]-5-[(1E)-2-phenylethenyl]-1,3-benzenediol is a complex organic compound that belongs to the class of benzenediols. These compounds are characterized by the presence of two hydroxyl groups attached to a benzene ring. The specific structure of this compound includes additional functional groups, making it unique and of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-3,7-Dimethyl-2,6-octadienyl]-5-[(1E)-2-phenylethenyl]-1,3-benzenediol typically involves multi-step organic reactions. The process often starts with the preparation of the benzenediol core, followed by the introduction of the dimethyl-octadienyl and phenylethenyl groups through various organic reactions such as Friedel-Crafts alkylation and Wittig reactions. The reaction conditions may include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters. The use of high-purity reagents and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-3,7-Dimethyl-2,6-octadienyl]-5-[(1E)-2-phenylethenyl]-1,3-benzenediol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring and the side chains.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the benzene ring or side chains.

Scientific Research Applications

2-[(2E)-3,7-Dimethyl-2,6-octadienyl]-5-[(1E)-2-phenylethenyl]-1,3-benzenediol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of 2-[(2E)-3,7-Dimethyl-2,6-octadienyl]-5-[(1E)-2-phenylethenyl]-1,3-benzenediol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. The compound’s structure allows it to interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2-Benzenediol (Catechol): Similar structure but with hydroxyl groups in the ortho position.

    1,4-Benzenediol (Hydroquinone): Hydroxyl groups in the para position.

    Resorcinol: Hydroxyl groups in the meta position, similar to 1,3-Benzenediol.

Uniqueness

2-[(2E)-3,7-Dimethyl-2,6-octadienyl]-5-[(1E)-2-phenylethenyl]-1,3-benzenediol is unique due to its additional functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

72165-33-4

Molecular Formula

C24H28O2

Molecular Weight

348.5 g/mol

IUPAC Name

2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-[(E)-2-phenylethenyl]benzene-1,3-diol

InChI

InChI=1S/C24H28O2/c1-18(2)8-7-9-19(3)12-15-22-23(25)16-21(17-24(22)26)14-13-20-10-5-4-6-11-20/h4-6,8,10-14,16-17,25-26H,7,9,15H2,1-3H3/b14-13+,19-12+

InChI Key

YPGQBVBJFQCVKA-ORSZPIRQSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC1=C(C=C(C=C1O)/C=C/C2=CC=CC=C2)O)/C)C

SMILES

CC(=CCCC(=CCC1=C(C=C(C=C1O)C=CC2=CC=CC=C2)O)C)C

Canonical SMILES

CC(=CCCC(=CCC1=C(C=C(C=C1O)C=CC2=CC=CC=C2)O)C)C

Synonyms

amorphastilbol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(2E)-3,7-Dimethyl-2,6-octadienyl]-5-[(1E)-2-phenylethenyl]-1,3-benzenediol
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2-[(2E)-3,7-Dimethyl-2,6-octadienyl]-5-[(1E)-2-phenylethenyl]-1,3-benzenediol
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2-[(2E)-3,7-Dimethyl-2,6-octadienyl]-5-[(1E)-2-phenylethenyl]-1,3-benzenediol
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2-[(2E)-3,7-Dimethyl-2,6-octadienyl]-5-[(1E)-2-phenylethenyl]-1,3-benzenediol
Reactant of Route 5
2-[(2E)-3,7-Dimethyl-2,6-octadienyl]-5-[(1E)-2-phenylethenyl]-1,3-benzenediol
Reactant of Route 6
2-[(2E)-3,7-Dimethyl-2,6-octadienyl]-5-[(1E)-2-phenylethenyl]-1,3-benzenediol

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